3-(methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid
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Overview
Description
3-(Methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid is an organic compound with a complex structure featuring a cyclobutane ring substituted with methoxycarbonyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a diphenyl-substituted alkene in the presence of a catalyst can yield the cyclobutane ring structure. Subsequent functionalization steps introduce the methoxycarbonyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions on the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(Methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)-2,4-diphenylcyclobutanone: Similar structure but with a ketone group instead of a carboxylic acid.
2,4-Diphenylcyclobutanecarboxylic acid: Lacks the methoxycarbonyl group.
3-(Methoxycarbonyl)-2,4-diphenylcyclobutanol: Contains an alcohol group instead of a carboxylic acid.
Uniqueness
3-(Methoxycarbonyl)-2,4-diphenylcyclobutanecarboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methoxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-23-19(22)17-14(12-8-4-2-5-9-12)16(18(20)21)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUUWMGOMIING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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